

Discovery and history of Cyclo(Ile-Leu)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclo(Ile-Leu)

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An In-depth Technical Guide to the Discovery, History, and Biological Activity of **Cyclo(Ile-Leu)** and its Analogs

This technical guide provides a comprehensive overview of the cyclic dipeptide **Cyclo(Ile-Leu)** and its closely related analog, Cyclo(L-Leu-L-Pro). The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its discovery, history of scientific investigation, biological activities, and underlying mechanisms of action.

Note on Analogs: While the primary focus is **Cyclo(Ile-Leu)**, a significant portion of the available research has been conducted on its analog, Cyclo(L-Leu-L-Pro). For the purpose of this guide, findings related to Cyclo(L-Leu-L-Pro) are presented as a close proxy, given their structural similarity.

Discovery and History

The precise first discovery of **Cyclo(Ile-Leu)** is not prominently documented in readily available literature. However, cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a well-established class of natural products. They are biosynthesized by a variety of organisms, including bacteria, fungi, and marine invertebrates, through the cyclization of two amino acids.

The history of research into **Cyclo(Ile-Leu)** and its analogs is intertwined with the broader exploration of cyclic dipeptides for their diverse biological activities. These compounds have attracted significant interest in the scientific community due to their potential as therapeutic agents. Early studies focused on their isolation from natural sources and structural elucidation, while more recent research has delved into their mechanisms of action and potential applications in medicine and agriculture.

Physicochemical Properties

Property	Value
Molecular Formula	C ₁₂ H ₂₂ N ₂ O ₂
Molecular Weight	226.32 g/mol
IUPAC Name	3-(butan-2-yl)-6-(2-methylpropyl)piperazine-2,5-dione
CAS Number	91741-17-2[1]
ChEBI ID	CHEBI:203084

Biological Activities and Quantitative Data

Cyclo(Ile-Leu) and its analogs exhibit a range of biological activities, including antimicrobial, anticancer, and quorum sensing inhibitory effects.

Antimicrobial Activity

Cyclic dipeptides have been shown to possess activity against various pathogenic bacteria and fungi. The mechanism of action is often attributed to the disruption of the microbial cell membrane.

Table 1: Minimum Inhibitory Concentration (MIC) of Cyclo(L-Leu-L-Pro) Against Pathogenic Bacteria

Microorganism	MIC (µg/mL)	Reference
Klebsiella pneumoniae	1	[1]
Vancomycin-Resistant Enterococcus faecalis (VRE)	12.5	
Staphylococcus aureus	25	[2]
Pseudomonas aeruginosa	250	

Anticancer Activity

Studies have demonstrated the cytotoxic effects of Cyclo(L-Leu-L-Pro) against various cancer cell lines, suggesting its potential as an anticancer agent. The proposed mechanisms include the induction of apoptosis and cell cycle arrest.

Table 2: Half-maximal Inhibitory Concentration (IC₅₀) of Cyclo(L-Leu-L-Pro) Against Cancer Cell Lines

Cell Line	Cancer Type	IC ₅₀ (µg/mL)	Reference
HeLa	Cervical Cancer	50	[1]
HTB-26	Breast Cancer	10-50 µM	[3]
PC-3	Pancreatic Cancer	10-50 µM	[3]
HepG2	Hepatocellular Carcinoma	10-50 µM	[3]

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor production and biofilm formation. Cyclic dipeptides, including Cyclo(L-Leu-L-Pro), have been identified as inhibitors of QS systems, particularly in gram-negative bacteria like *Pseudomonas aeruginosa*. By interfering with QS signaling, these compounds can attenuate bacterial pathogenicity.

Experimental Protocols

Solid-Phase Synthesis of Cyclo(Ile-Leu)

This protocol is a general method for the solid-phase synthesis of cyclic dipeptides and can be adapted for **Cyclo(Ile-Leu)**.

Materials:

- Fmoc-L-Isoleucine
- Fmoc-L-Leucine

- Rink Amide resin
- N,N'-Diisopropylcarbodiimide (DIC)
- Hydroxybenzotriazole (HOBt)
- Piperidine solution (20% in DMF)
- Trifluoroacetic acid (TFA) cleavage cocktail (TFA/H₂O/TIPS, 95:2.5:2.5)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
- First Amino Acid Coupling: Couple Fmoc-L-Leucine to the resin using DIC and HOBt in DMF. Allow the reaction to proceed for 2 hours.
- Fmoc Deprotection: Remove the Fmoc protecting group from the coupled leucine by treating the resin with 20% piperidine in DMF for 20 minutes.
- Second Amino Acid Coupling: Couple Fmoc-L-Isoleucine to the deprotected leucine on the resin using DIC and HOBt in DMF for 2 hours.
- Fmoc Deprotection: Remove the Fmoc group from the isoleucine as described in step 3.
- Cleavage and Cyclization: Cleave the dipeptide from the resin using the TFA cleavage cocktail. The acidic conditions simultaneously promote the intramolecular cyclization to form **Cyclo(Ile-Leu)**.
- Purification: Purify the crude cyclic dipeptide by preparative HPLC.

- Characterization: Confirm the identity and purity of the synthesized **Cyclo(Ile-Leu)** using Mass Spectrometry and NMR.

Isolation and Characterization of Cyclo(L-Leu-L-Pro) from Bacterial Culture

This protocol outlines a general procedure for the isolation and characterization of cyclic dipeptides from bacterial sources.

Materials:

- Bacterial culture (e.g., *Pseudomonas sesami*)[[4](#)]
- Ethyl acetate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)
- High-Performance Liquid Chromatography (HPLC)
- Mass Spectrometer (MS)
- Nuclear Magnetic Resonance (NMR) Spectrometer

Procedure:

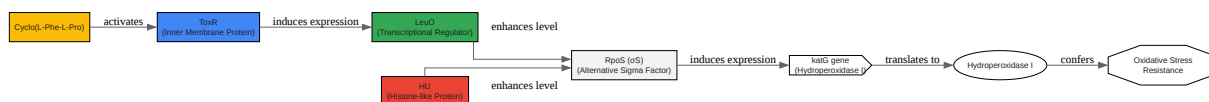
- Culturing: Culture the bacteria in a suitable broth medium.
- Extraction: Extract the culture broth with ethyl acetate.
- Chromatography: Concentrate the ethyl acetate extract and subject it to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to separate the components.
- Purification: Further purify the fractions containing the cyclic dipeptide using HPLC.

- Structure Elucidation: Identify the purified compound as Cyclo(L-Leu-L-Pro) using MS to determine the molecular weight and NMR (^1H and ^{13}C) to elucidate the structure.[5][6]

Signaling Pathways and Mechanisms of Action

Quorum Sensing Inhibition in *Vibrio vulnificus*

The cyclic dipeptide Cyclo(L-Phe-L-Pro), a close analog, has been shown to modulate quorum sensing in *Vibrio vulnificus* through a specific signaling cascade.[7] This pathway provides a model for how similar cyclic dipeptides might function.

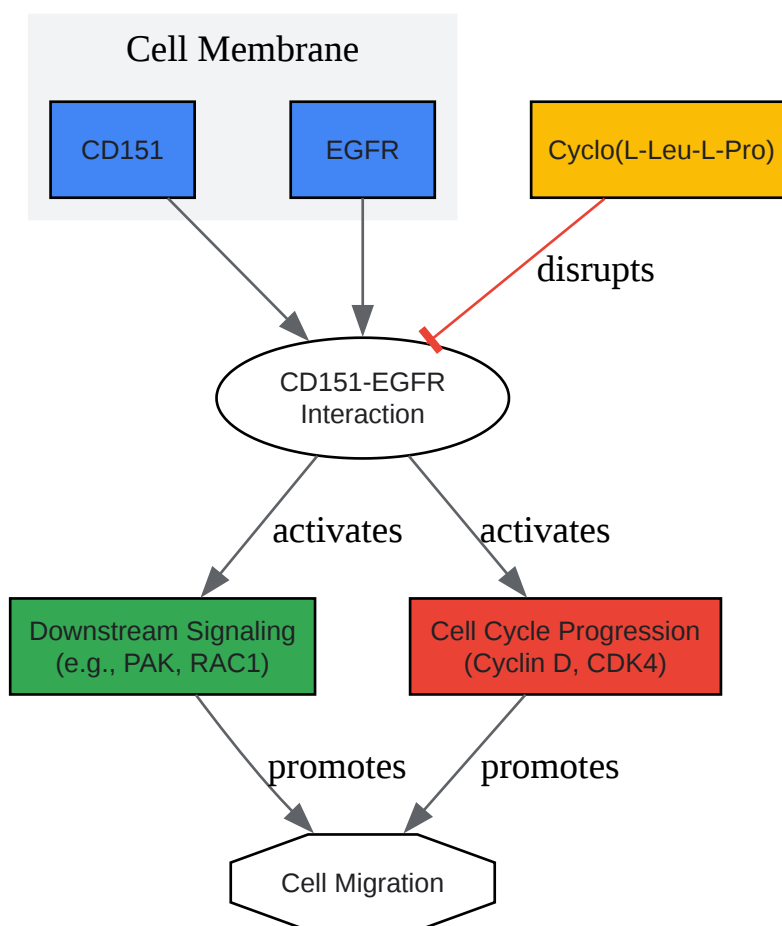


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Caption: Quorum sensing signaling pathway in *Vibrio vulnificus* modulated by Cyclo(L-Phe-L-Pro).

Anticancer Mechanism via Disruption of CD151-EGFR Signaling

Cyclo(L-Leu-L-Pro) has been demonstrated to inhibit the migration of triple-negative breast cancer cells by interfering with the interaction between CD151 and the Epidermal Growth Factor Receptor (EGFR).[8]



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Caption: Inhibition of cancer cell migration by Cyclo(L-Leu-L-Pro) through disruption of CD151-EGFR signaling.

Conclusion

Cyclo(Ile-Leu) and its analogs represent a promising class of bioactive cyclic dipeptides with a diverse range of pharmacological activities. Their potential as antimicrobial, anticancer, and quorum sensing inhibitory agents warrants further investigation. The detailed experimental protocols and elucidated signaling pathways provided in this guide offer a solid foundation for future research and development in this area. Continued exploration of their structure-activity relationships and mechanisms of action will be crucial for translating their therapeutic potential into clinical applications.

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- To cite this document: BenchChem. [Discovery and history of Cyclo(Ile-Leu)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15145800#discovery-and-history-of-cyclo-ile-leu\]](https://www.benchchem.com/product/b15145800#discovery-and-history-of-cyclo-ile-leu)

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